molecular formula C18H11ClN2O2S B13043439 3-(2-(3-Chlorophenyl)thiazol-5-YL)indolizine-1-carboxylic acid CAS No. 2177263-71-5

3-(2-(3-Chlorophenyl)thiazol-5-YL)indolizine-1-carboxylic acid

Cat. No.: B13043439
CAS No.: 2177263-71-5
M. Wt: 354.8 g/mol
InChI Key: KHQCALPGHHVSKI-UHFFFAOYSA-N
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Description

3-(2-(3-Chlorophenyl)thiazol-5-YL)indolizine-1-carboxylic acid is a complex organic compound that features a unique combination of indolizine, thiazole, and chlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Chlorophenyl)thiazol-5-YL)indolizine-1-carboxylic acid typically involves multi-step organic reactions. The process often begins with the preparation of the indolizine core, followed by the introduction of the thiazole and chlorophenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Chlorophenyl)thiazol-5-YL)indolizine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(3-Chlorophenyl)thiazol-5-YL)indolizine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-Chlorophenyl)thiazol-5-YL)indolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with an indole core, known for their diverse biological activities.

    Thiazole derivatives: Compounds containing a thiazole ring, often studied for their antimicrobial and anticancer properties.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group, known for their chemical reactivity and biological activities.

Uniqueness

3-(2-(3-Chlorophenyl)thiazol-5-YL)indolizine-1-carboxylic acid is unique due to its combination of indolizine, thiazole, and chlorophenyl groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2177263-71-5

Molecular Formula

C18H11ClN2O2S

Molecular Weight

354.8 g/mol

IUPAC Name

3-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]indolizine-1-carboxylic acid

InChI

InChI=1S/C18H11ClN2O2S/c19-12-5-3-4-11(8-12)17-20-10-16(24-17)15-9-13(18(22)23)14-6-1-2-7-21(14)15/h1-10H,(H,22,23)

InChI Key

KHQCALPGHHVSKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2C=C1)C3=CN=C(S3)C4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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